molecular formula C14H16N2O4 B6350065 Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate CAS No. 66129-85-9

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6350065
CAS No.: 66129-85-9
M. Wt: 276.29 g/mol
InChI Key: OTOZITDPEPVIMF-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 3,5-dimethoxyphenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydropyrazole esters. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the methoxy groups on the phenyl ring.

    Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Contains a single methoxy group on the phenyl ring.

    Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate: Methoxy groups are positioned differently on the phenyl ring.

Uniqueness

Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-15-16-13(12)9-5-10(18-2)7-11(6-9)19-3/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOZITDPEPVIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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